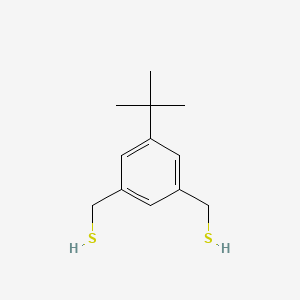
(5-tert-Butyl-1,3-phenylene)dimethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-tert-Butyl-1,3-phenylene)dimethanethiol is an organic compound characterized by the presence of a tert-butyl group and two methanethiol groups attached to a phenylene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-tert-Butyl-1,3-phenylene)dimethanethiol typically involves the reaction of 5-tert-butyl-1,3-phenylenedimethanol with thiolating agents under controlled conditions. One common method includes the use of thiourea followed by hydrolysis to introduce the thiol groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar thiolation reactions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(5-tert-Butyl-1,3-phenylene)dimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Substitution: The hydrogen atoms in the thiol groups can be substituted with other functional groups.
Addition: The compound can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Addition: Electrophiles like bromine can be used in addition reactions.
Major Products
Oxidation: Formation of disulfides.
Substitution: Formation of alkylated thiols.
Addition: Formation of addition products with electrophiles.
Wissenschaftliche Forschungsanwendungen
(5-tert-Butyl-1,3-phenylene)dimethanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-tert-Butyl-1,3-phenylene)dimethanethiol involves its interaction with various molecular targets. The thiol groups can form covalent bonds with electrophilic centers in biological molecules, potentially affecting their function. The tert-butyl group may influence the compound’s steric properties, affecting its reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-tert-Butyl-2-hydroxy-1,3-phenylene-bis(phenylmethanone): Similar structure but with hydroxyl and phenylmethanone groups.
1-tert-Butyl-3,5-dimethylbenzene: Similar structure but with methyl groups instead of methanethiol groups.
Uniqueness
(5-tert-Butyl-1,3-phenylene)dimethanethiol is unique due to the presence of both tert-butyl and methanethiol groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
76447-63-7 |
|---|---|
Molekularformel |
C12H18S2 |
Molekulargewicht |
226.4 g/mol |
IUPAC-Name |
[3-tert-butyl-5-(sulfanylmethyl)phenyl]methanethiol |
InChI |
InChI=1S/C12H18S2/c1-12(2,3)11-5-9(7-13)4-10(6-11)8-14/h4-6,13-14H,7-8H2,1-3H3 |
InChI-Schlüssel |
ZAQXBUGHFHNKHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)CS)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


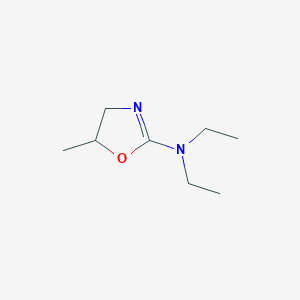
![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)
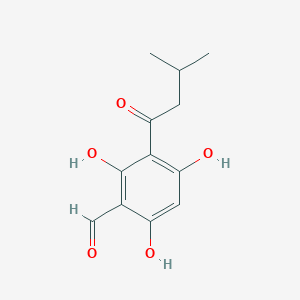
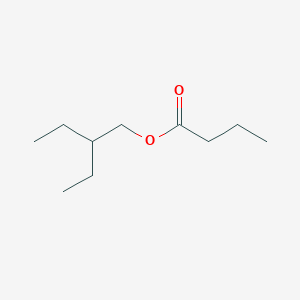
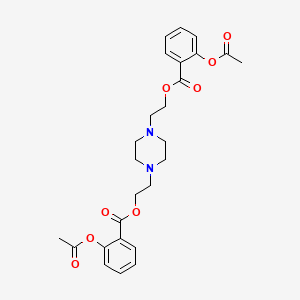
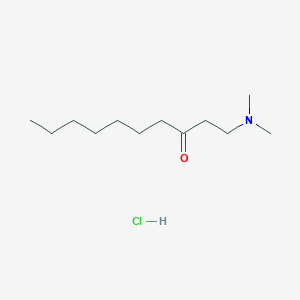
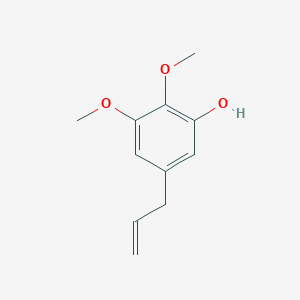

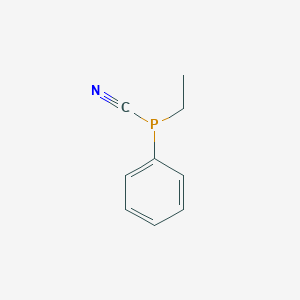
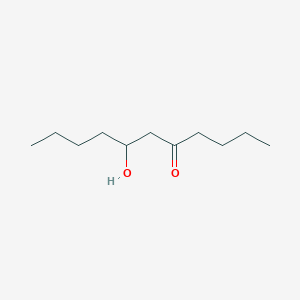
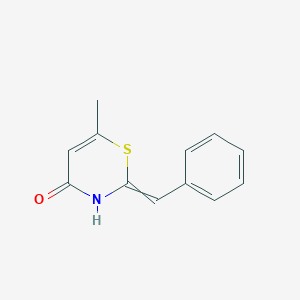
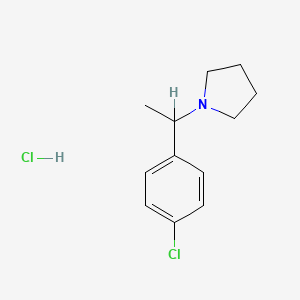
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)

